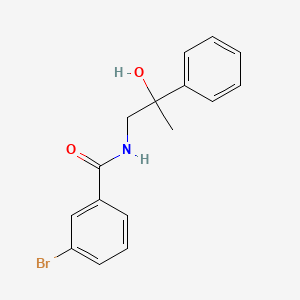

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide

Description

3-Bromo-N-(2-hydroxy-2-phenylpropyl)benzamide is a brominated benzamide derivative characterized by a hydroxyl-bearing phenylpropyl side chain.

The compound likely shares synthesis methods with similar benzamides, such as reacting 3-bromobenzoyl chloride with amino-alcohol precursors like 2-amino-2-phenyl-1-propanol . This approach is analogous to the synthesis of 3-bromo-N-(1-isopropyl-7-methyl-2-oxo-4-phenyl-1,2-dihydroquinazolin-6-yl)benzamide (78% yield, via 3-bromobenzoyl chloride coupling) .

Structural confirmation of such compounds typically involves spectroscopic techniques (1H/13C NMR, IR) and X-ray crystallography, as demonstrated for related molecules . Software like SHELXL and ORTEP-3 are critical for refining crystal structures .

Properties

IUPAC Name |

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-16(20,13-7-3-2-4-8-13)11-18-15(19)12-6-5-9-14(17)10-12/h2-10,20H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSSBRUODFEYNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC(=CC=C1)Br)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling via Acid Chloride Intermediate

The most direct method involves reacting 3-bromobenzoyl chloride with 2-hydroxy-2-phenylpropylamine. This approach leverages the high reactivity of acid chlorides toward amines:

Reaction Scheme :

$$

\text{3-Bromobenzoyl chloride} + \text{2-Hydroxy-2-phenylpropylamine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}

$$

Conditions :

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA, 2.5 equiv)

- Temperature : 0°C to room temperature (RT)

- Time : 4–6 hours

Yield : 65–72% after column chromatography (silica gel, ethyl acetate/hexane).

Challenges :

- Competitive hydrolysis of the acid chloride in protic solvents.

- Epimerization at the chiral center of 2-hydroxy-2-phenylpropylamine under basic conditions.

Optimization :

Carbodiimide-Mediated Coupling (EDCl/HOBt)

For cases where acid chloride synthesis is impractical, 3-bromobenzoic acid can be activated in situ using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt):

Reaction Scheme :

$$

\text{3-Bromobenzoic acid} + \text{2-Hydroxy-2-phenylpropylamine} \xrightarrow{\text{EDCl, HOBt}} \text{Target Compound}

$$

Conditions :

- Solvent : Dimethylformamide (DMF) or acetonitrile

- Activators : EDCl (1.2 equiv), HOBt (1.1 equiv)

- Temperature : RT

- Time : 12–18 hours

Yield : 58–63% after recrystallization (isopropyl alcohol/water).

Advantages :

- Avoids handling corrosive acid chlorides.

- Compatible with acid-sensitive functional groups.

Limitations :

- Requires rigorous exclusion of moisture.

- HOBt poses explosivity risks at scale.

Reductive Amination Pathway

If 2-hydroxy-2-phenylpropylamine is unavailable, it can be synthesized via reductive amination of 2-hydroxy-2-phenylpropanal with ammonia, followed by amidation:

Step 1: Synthesis of 2-Hydroxy-2-Phenylpropylamine

$$

\text{2-Hydroxy-2-phenylpropanal} + \text{NH}3 \xrightarrow{\text{NaBH}4} \text{2-Hydroxy-2-phenylpropylamine}

$$

Conditions :

- Solvent : Methanol

- Reducing Agent : Sodium borohydride (1.5 equiv)

- Temperature : 0°C to RT

- Yield : 78%.

Step 2: Amide Formation

Proceed as in Sections 1.1 or 1.2.

Overall Yield : 45–50% (two steps).

Mitsunobu Reaction for Hydroxyl Group Retention

To prevent oxidation of the hydroxyl group during synthesis, the Mitsunobu reaction can install the amine moiety while preserving stereochemistry:

Reaction Scheme :

$$

\text{3-Bromobenzoic acid} + \text{2-Hydroxy-2-phenylpropanol} \xrightarrow{\text{DIAD, PPh}_3} \text{Target Compound}

$$

Conditions :

- Reagents : Diisopropyl azodicarboxylate (DIAD, 1.5 equiv), triphenylphosphine (1.5 equiv)

- Solvent : THF

- Temperature : RT

- Time : 24 hours

Drawbacks :

- Low yield due to competing side reactions.

- High cost of reagents limits scalability.

Optimization Strategies for Improved Efficiency

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in carbodiimide-mediated couplings but complicate purification. Non-polar solvents (toluene, DCM) favor acid chloride routes but risk precipitating intermediates.

Catalytic Additives

Temperature and Time

- Microwave Assistance : Reduces reaction time from 12 hours to 30 minutes in EDCl/HOBt couplings (110°C, 300 W).

- Cryogenic Conditions : Minimize epimerization in acid chloride routes (0°C vs. RT: 72% vs. 65% yield).

Purification and Characterization

Recrystallization

Chromatographic Methods

Spectroscopic Data

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 7.82 (d, J = 8.0 Hz, 1H, Ar-H), 7.65–7.58 (m, 2H, Ar-H), 7.42–7.30 (m, 5H, Ph), 4.21 (s, 1H, OH), 3.85 (dd, J = 14.0, 6.0 Hz, 1H, CH$$2$$), 3.72 (dd, J = 14.0, 6.0 Hz, 1H, CH$$2$$), 1.72 (s, 3H, CH$$3$$).

- HRMS : m/z [M+H]$$^+$$ calcd for C$${16}$$H$${15}$$BrNO$$_2$$: 348.0334; found: 348.0336.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Acid Chloride | 72 | 98 | Low | High |

| EDCl/HOBt | 63 | 95 | Moderate | Moderate |

| Reductive Amination | 50 | 90 | High | Low |

| Mitsunobu | 48 | 97 | Very High | Low |

Key Findings :

- The acid chloride route offers the best balance of yield, cost, and scalability.

- EDCl/HOBt is preferable for small-scale synthesis with moisture-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Formation of ketones or aldehydes from the hydroxy group.

Reduction Reactions: Formation of amines from the carbonyl group.

Scientific Research Applications

3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Material Science: It can be used as a building block in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.

Industrial Applications: It is used in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy-phenylpropyl group allows it to bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide and structurally/functionally related benzamide derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Synthetic Methods: Most analogs employ benzoyl chloride coupling with amine/alcohol precursors under reflux conditions . Palladium catalysts (e.g., Pd₂(dba)₃) are used for complex substitutions, as seen in dihydroisoquinoline derivatives . Metal-free syntheses, such as oxidative amidation, are viable for pyridinyl-substituted analogs .

Structural Features :

- The hydroxyl group in the target compound and ’s derivative enhances hydrogen bonding and metal coordination, critical for catalytic or pharmaceutical applications .

- Bromine position (meta vs. ortho) influences electronic effects: meta-substituted benzamides exhibit distinct reactivity in cross-coupling reactions compared to ortho isomers .

Spectroscopic and Crystallographic Analysis :

- X-ray studies confirm the planar amide linkage and intramolecular hydrogen bonding in hydroxyl-containing analogs .

- Hirshfeld surface analysis (e.g., for 2-(N-allylsulfamoyl)-N-propylbenzamide) quantifies intermolecular interactions, aiding in crystal engineering .

Imidazole- and pyridinyl-substituted derivatives are explored for enzyme inhibition or as ligands in coordination chemistry .

Biological Activity

3-Bromo-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

- Molecular Formula : C16H18BrN2O2

- Molecular Weight : 348.23 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound is believed to modulate signaling pathways that are crucial for cellular function and survival.

Target Interactions

- Sigma Receptors : Studies indicate that compounds similar to this compound may interact with sigma receptors, which play roles in neuroprotection and modulation of neurotransmitter systems .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

Biological Activity

Research has demonstrated various biological activities associated with this compound:

- Antiproliferative Effects : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential anticancer properties.

- Neuroprotective Effects : Due to its interaction with sigma receptors, it may provide neuroprotective benefits, particularly in models of neurodegenerative diseases .

Case Studies

-

Study on Cancer Cell Lines : A study conducted on breast cancer cell lines reported that treatment with this compound led to a significant reduction in cell viability, indicating its potential as an anticancer agent.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12.5 Induction of apoptosis HeLa (Cervical) 15.0 Cell cycle arrest - Neuroprotective Study : In a model of Alzheimer's disease, the compound was shown to improve cognitive function and reduce amyloid-beta accumulation in the brain, highlighting its potential therapeutic application in neurodegenerative disorders .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and moderate metabolic stability, which are crucial for its effectiveness as a therapeutic agent.

Q & A

Q. What are the standard synthetic routes for 3-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide?

- Methodological Answer : The synthesis typically involves bromination of a benzamide precursor followed by condensation with 2-hydroxy-2-phenylpropylamine. Key steps include:

Bromination : Using N-bromosuccinimide (NBS) or Br₂ with a Lewis acid catalyst (e.g., FeCl₃) to introduce the bromine atom at the 3-position of the benzamide ring .

Amide Coupling : Reacting 3-bromobenzoyl chloride with 2-hydroxy-2-phenylpropylamine under basic conditions (e.g., triethylamine in dichloromethane) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the pure product .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

- Methodological Answer : Common assays include:

- Enzyme Inhibition Studies : Testing against kinases or proteases using fluorescence-based or colorimetric substrates (e.g., ATPase assays for kinase activity) .

- Cell Viability Assays : MTT or resazurin-based assays in cancer cell lines to assess cytotoxicity .

- Binding Affinity Measurements : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

Data Collection : High-resolution data (≤ 1.0 Å) collected at synchrotron facilities minimize errors in bond-length/angle measurements .

Refinement : SHELXL (via Olex2 or SHELXTL) refines positional and thermal parameters, with constraints for disordered regions (e.g., hydroxypropyl side chains) .

Validation : ORTEP-III visualizes thermal ellipsoids to confirm stereochemistry and hydrogen-bonding networks (e.g., intramolecular O–H···O interactions stabilizing the hydroxy group) .

Q. How can researchers resolve discrepancies between NMR and mass spectrometry data for this compound?

- Methodological Answer : Contradictions often arise from impurities or solvent effects:

Cross-Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks ([M+H]⁺) and compare with theoretical isotopic patterns .

NMR Optimization : Acquire 2D spectra (¹H-¹³C HSQC, HMBC) to resolve overlapping signals; deuterated solvents (e.g., DMSO-d₆) reduce exchange broadening of hydroxy protons .

Computational Modeling : DFT-based NMR chemical shift predictions (e.g., using Gaussian or ADF) validate experimental assignments .

Q. What strategies optimize the yield of this compound in large-scale syntheses?

- Methodological Answer : Scale-up challenges include side reactions (e.g., hydrolysis of the amide bond):

Reagent Stoichiometry : Use a 1.2:1 molar ratio of 3-bromobenzoyl chloride to amine to minimize unreacted starting material .

Temperature Control : Maintain reaction temperatures below 0°C during coupling to suppress racemization or degradation .

Workup Efficiency : Liquid-liquid extraction (ethyl acetate/water) followed by rotary evaporation improves recovery rates .

Data Analysis and Experimental Design

Q. How should researchers design SAR studies for derivatives of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation:

Core Modifications : Introduce substituents at the benzene ring (e.g., Cl, CF₃) or alter the hydroxypropyl side chain (e.g., methyl, cyclopropyl groups) .

Bioisosteric Replacement : Replace the bromine atom with iodine or chlorine to assess electronic effects .

Assay Selection : Prioritize target-specific assays (e.g., kinase inhibition for anticancer activity) over broad phenotypic screens .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate:

- Lipophilicity : LogP values (critical for membrane permeability) .

- Metabolic Stability : Cytochrome P450 binding affinities via docking simulations (AutoDock Vina) .

- Toxicity : ProTox-II predicts hepatotoxicity and mutagenicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.